![molecular formula C23H26N2O6 B219597 Kopsijasminilam CAS No. 114639-87-1](/img/structure/B219597.png)
Kopsijasminilam
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Overview
Description
Kopsijasminilam is a natural compound that has been found to possess several therapeutic properties. It is a type of iridoid glycoside that is extracted from the leaves of Coprosma japonica Thunb, a plant that is native to Japan. The compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and food industry.
Scientific Research Applications
Novel Alkaloid Group
Kopsijasminilam, alongside deoxykopsijasminilam and 14, 15-dehydrokopsijasminilam, are part of a novel skeletal group of Kopsia alkaloids. These substances were isolated from Kopsia jasminiflora Pitard and represent a new classification within alkaloid compounds. This discovery enhances the understanding of alkaloid diversity and its potential applications in various fields, including medicinal chemistry and pharmacognosy (Ruangrungsi et al., 1987).
Potential in Reversing Multidrug Resistance
Kopsijasminilam has been identified to show moderate activity in reversing multidrug resistance in vincristine-resistant KB cells. This finding suggests its potential use in enhancing the efficacy of chemotherapy drugs against resistant cancer cell lines. The ability to counteract multidrug resistance could make Kopsijasminilam a valuable compound in the development of new cancer treatments (Lim et al., 2007).
properties
CAS RN |
114639-87-1 |
---|---|
Product Name |
Kopsijasminilam |
Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dimethyl (16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-30-18(26)16-14-21(29)8-5-12-24-13-11-22(19(24)27)15-6-3-4-7-17(15)25(20(28)31-2)23(16,22)10-9-21/h3-4,6-7,14,29H,5,8-13H2,1-2H3/t21-,22?,23?/m0/s1 |
InChI Key |
CTDOYMUKENYJJU-UVKLAMSESA-N |
Isomeric SMILES |
COC(=O)C1=C[C@@]2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
SMILES |
COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
Canonical SMILES |
COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O |
synonyms |
kopsijasminilam |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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